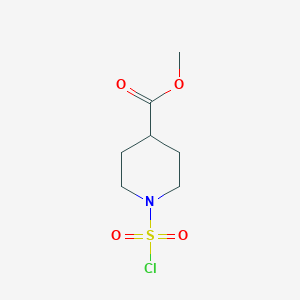

Methyl 1-(chlorosulfonyl)piperidine-4-carboxylate

Description

Methyl 1-(chlorosulfonyl)piperidine-4-carboxylate (molecular formula: C₇H₁₂ClNO₄S, molecular weight: 241.69 g/mol) is a piperidine derivative featuring a chlorosulfonyl (-SO₂Cl) group at the 1-position and a methyl ester (-COOCH₃) at the 4-position. Key identifiers include SMILES: COC(=O)C1CCN(SO2Cl)CC1 and InChIKey: XZJRFQYHCCYQPQ-UHFFFAOYSA-N . Notably, current literature lacks detailed pharmacological or toxicological data on this compound, highlighting its novelty and the need for further research .

Predicted physicochemical properties include collision cross-section (CCS) values in various charged states (e.g., [M+H]⁺: 147.4 Ų, [M+Na]⁺: 152.7 Ų), which are critical for mass spectrometry-based analyses .

Properties

IUPAC Name |

methyl 1-chlorosulfonylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO4S/c1-13-7(10)6-2-4-9(5-3-6)14(8,11)12/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNAOSFWHPEUSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923681-70-3 | |

| Record name | methyl 1-(chlorosulfonyl)piperidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of methyl 1-(chlorosulfonyl)piperidine-4-carboxylate involves several steps. One common synthetic route includes the reaction of piperidine-4-carboxylic acid with chlorosulfonic acid, followed by esterification with methanol . The reaction conditions typically involve maintaining a controlled temperature and using appropriate solvents to ensure the desired product yield . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.

Chemical Reactions Analysis

Methyl 1-(chlorosulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form corresponding sulfonamide derivatives.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Applications

Methyl 1-(chlorosulfonyl)piperidine-4-carboxylate serves as a versatile intermediate in the synthesis of various biologically active molecules. Its chlorosulfonyl group is particularly useful for introducing sulfonamide functionalities into organic compounds, which are known for their pharmacological properties.

- Sulfonamide Derivatives : The compound can be utilized to synthesize sulfonamide derivatives that exhibit antibacterial and antifungal activities. For instance, studies have shown that the incorporation of sulfonamide groups enhances the antimicrobial properties of certain compounds, making them effective against resistant strains of bacteria .

- Anticancer Agents : Research indicates that piperidine derivatives, including those derived from this compound, may possess anticancer properties. Initial studies suggest these compounds can inhibit tumor growth in various cancer cell lines.

Pharmaceutical Applications

The pharmaceutical relevance of this compound lies in its ability to act as a building block for the development of new drugs targeting various diseases.

- Antimicrobial Agents : The compound has been evaluated for its potential as an antimicrobial agent. In vitro studies have demonstrated that derivatives synthesized from this compound exhibit significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .

- Inhibitors of Protein Interactions : The compound has been explored for its ability to inhibit specific protein interactions, such as those involved in cancer pathways. For example, modifications to the piperidine structure have resulted in compounds that effectively inhibit the menin-MLL1 interaction, which is critical in certain leukemia types .

Case Studies and Research Findings

Numerous studies highlight the efficacy and potential applications of this compound:

-

Case Study 1: Antimicrobial Activity

A study synthesized several derivatives from this compound, demonstrating enhanced antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics. The presence of both chlorosulfonyl and piperidine moieties was found to be crucial for this activity . -

Case Study 2: Cancer Therapeutics

In another research effort, derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The structural modifications derived from this compound were pivotal in enhancing the selectivity and potency of these anticancer agents .

Summary Table of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Antimicrobial Agents | Synthesis of sulfonamide derivatives with enhanced antibacterial properties | Compounds exhibiting MIC < 5 μM against E. coli |

| Cancer Therapeutics | Development of inhibitors targeting specific cancer pathways | Piperidine derivatives inhibiting menin-MLL1 interaction |

| Biological Activity | Evaluation of compounds for antifungal activity | Compounds with MICs against C. albicans |

Mechanism of Action

The mechanism of action of methyl 1-(chlorosulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity is exploited in biochemical assays to study protein function and interactions .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects: The chlorosulfonyl group in the target compound confers high reactivity, enabling nucleophilic substitutions (e.g., with amines or alcohols). In contrast, analogs with aryl sulfonyl groups (e.g., 2-chlorobenzyl or 4-chlorophenyl) exhibit greater steric bulk and electronic stabilization, reducing reactivity but improving stability .

Ester Group Variations :

- Methyl esters (target compound) are more prone to hydrolysis than ethyl or tert-butyl esters , which offer improved metabolic stability . For example, tert-butyl esters are widely used in prodrug design due to their resistance to esterases .

Physicochemical Properties :

- The target compound’s lower molecular weight (241.69 g/mol ) compared to aryl sulfonyl analogs (>330 g/mol ) suggests better solubility in polar solvents .

- Predicted pKa values for ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate (-6.06) indicate strong acidity, influencing ionization in biological systems .

Biological Activity

Methyl 1-(chlorosulfonyl)piperidine-4-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chlorosulfonyl group and a carboxylate moiety. Its molecular formula is , with a molecular weight of 241.69 g/mol. The presence of the chlorosulfonyl group enhances its reactivity, making it suitable for various synthetic applications in organic chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways depending on the specific target and context.

Antimicrobial Activity

Compounds containing piperidine rings, including this compound, have shown promising antimicrobial properties. Studies indicate that similar compounds exhibit efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Cytotoxic Effects

Preliminary investigations have revealed cytotoxic effects associated with this compound. The compound's ability to induce cell death in certain cancer cell lines has been noted, warranting further exploration into its potential as an anticancer agent.

Study on Antitubercular Activity

A notable study highlighted the antitubercular potential of piperidine derivatives, including variations of this compound. High-throughput screening identified several analogs with significant potency against both drug-resistant and drug-susceptible strains of Mycobacterium tuberculosis (Mtb). The mechanism involved disruption of essential cellular functions within the bacteria .

Table 1: Biological Screening Results

| Compound | MIC (μM) | Activity Against Mtb | Resistance Mechanism |

|---|---|---|---|

| P1 | 0.78 | Yes | Low resistance |

| P2 | 12.5 | Yes | Moderate resistance |

This table summarizes key findings from biological screening, indicating that certain derivatives maintain efficacy even against resistant strains.

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to the piperidine structure affect biological activity. For instance, replacing certain functional groups can significantly alter potency and selectivity against specific targets. Such insights guide the design of more effective therapeutic agents based on this scaffold .

Q & A

Q. What are the common synthetic routes for Methyl 1-(chlorosulfonyl)piperidine-4-carboxylate?

The synthesis typically involves functionalizing the piperidine ring via sulfonation. A validated method includes reacting piperidine derivatives with chlorosulfonic acid under controlled anhydrous conditions. For example, ethyl piperidine-4-carboxylate derivatives can undergo sulfamoylation using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile. The reaction requires precise stoichiometry and inert atmospheres to avoid hydrolysis of the chlorosulfonyl group .

Q. What spectroscopic methods are used to characterize this compound?

A combination of 1H/13C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) is critical. The chlorosulfonyl group exhibits distinct IR peaks near 1360–1380 cm⁻¹ (S=O asymmetric stretching) and 1170–1190 cm⁻¹ (S=O symmetric stretching). In NMR, the sulfonyl moiety deshields adjacent protons, causing downfield shifts (e.g., δ 3.5–4.0 ppm for piperidine protons adjacent to the sulfonyl group). Confirmatory analysis should cross-reference experimental data with computational predictions (e.g., DFT calculations) .

Q. How does the chlorosulfonyl group influence the compound’s stability during storage?

The chlorosulfonyl group is moisture-sensitive and prone to hydrolysis, forming sulfonic acid byproducts. Stability studies recommend storage under inert gas (argon or nitrogen) at –20°C in desiccated environments. Accelerated degradation tests (40°C/75% RH) can assess shelf-life, with HPLC monitoring for hydrolysis products. Use of stabilizers like molecular sieves or anhydrous salts (e.g., MgSO₄) in storage vials is advised .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during sulfonation?

Key parameters include:

- Solvent selection : Anhydrous acetonitrile or dichloromethane reduces hydrolysis .

- Temperature control : Maintain –10°C to 0°C during chlorosulfonyl group introduction to suppress exothermic side reactions.

- Stoichiometry : Use a 1.2–1.5 molar excess of chlorosulfonic acid to ensure complete conversion while avoiding polysulfonation.

- Purification : Gradient column chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures isolates the product from sulfonic acid impurities .

Q. How do structural modifications (e.g., substituents on the piperidine ring) affect reactivity and biological activity?

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the piperidine ring enhance electrophilicity at the sulfonyl group, increasing reactivity in nucleophilic substitutions.

- Bulkier substituents (e.g., aromatic rings) sterically hinder sulfonation, requiring harsher conditions.

- Biological activity : Analogues with para-substituted aryl groups show improved binding to serine hydrolases in preliminary assays, suggesting potential for enzyme inhibition studies. Compare with ethyl 1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate, where chromenone modifications enhance bioactivity .

Q. How can discrepancies in NMR data due to rotational isomers be resolved?

Rotational isomerism around the sulfonyl group can split NMR signals. Strategies include:

- Variable-temperature NMR : Heating to 60°C coalesces split peaks, confirming dynamic exchange.

- 2D NMR (COSY, NOESY) : Maps coupling between adjacent protons to distinguish isomers.

- Computational modeling : Compare experimental shifts with Boltzmann-weighted DFT predictions for rotamer populations .

Q. What mechanistic insights exist for its participation in nucleophilic substitution reactions?

The chlorosulfonyl group acts as a leaving group in SN2 reactions. Kinetic studies using deuterated solvents (e.g., DMSO-d₆) reveal solvent polarity effects on transition states. Hammett plots with substituted nucleophiles (e.g., amines, thiols) demonstrate a ρ value of ~2.5, indicating a highly electron-deficient sulfur center. Isotopic labeling (e.g., 34S) tracks sulfonate intermediate formation .

Data Contradiction Analysis

Q. How should researchers address conflicting literature reports on sulfonation yields?

Discrepancies often arise from:

- Impurity profiles : Unreacted starting materials or hydrolysis products skew yield calculations. Use HPLC-MS to quantify purity.

- Reagent quality : Trace water in chlorosulfonic acid reduces efficacy. Karl Fischer titration ensures reagent dryness.

- Scale effects : Pilot-scale reactions may require longer reaction times due to heat dissipation inefficiencies. Microscale microwave-assisted synthesis (e.g., 50 W, 80°C) improves reproducibility .

Methodological Recommendations

Q. What in vitro assays are recommended to evaluate biological activity?

- Enzyme inhibition assays : Test against serine proteases (e.g., trypsin, chymotrypsin) using fluorogenic substrates.

- Cellular uptake studies : Radiolabel the compound (e.g., 35S) to track permeability in Caco-2 cell monolayers.

- Cytotoxicity screening : Use MTT assays in HEK-293 or HepG2 cells to establish IC₅₀ values .

Q. How can computational tools aid in rational design of derivatives?

- Molecular docking (AutoDock Vina) : Predict binding modes to target proteins (e.g., carbonic anhydrase).

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with biological activity.

- ADMET prediction (SwissADME) : Optimize logP and polar surface area for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.